REACTION_CXSMILES
|
[CH2:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:5]#[N:6])[CH:2]=[CH2:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(OCC)C>[CH2:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH2:5][NH2:6])[CH:2]=[CH2:3] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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159.7 g
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Type
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reactant
|
Smiles
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C(C=C)C(C#N)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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slowly refluxing
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for an additional 1.25 hours
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Duration
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1.25 h
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Type
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TEMPERATURE
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Details
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cooled in an ice-H2O bath
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Type
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CUSTOM
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Details
|
a granular precipitate formed
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
|
WASH
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Details
|
the filter cake thoroughly washed with diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(CN)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |